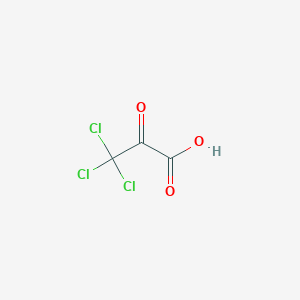![molecular formula C18H20FN5O B2390399 4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2418714-81-3](/img/structure/B2390399.png)
4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a complex chemical compound. Given the intricacies of its structure, it finds significant value in various fields like medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis involves the coupling of 4-fluoro-2-(2-methylpyrazol-3-yl)phenol with a suitable aziridine derivative under controlled conditions. Typical reaction conditions include a base such as potassium carbonate and solvents like dimethylformamide. The process demands careful temperature management to prevent undesired side reactions.
Industrial Production Methods: : On an industrial scale, the production employs continuous flow techniques to enhance the yield and purity. Optimization of reaction conditions, including catalyst usage and reaction time, ensures efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound undergoes various chemical reactions, including:
Oxidation: : Using reagents like potassium permanganate.
Reduction: : Under hydrogenation conditions with palladium on carbon.
Substitution: : Halogenation using agents such as N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Reactions typically conducted under reflux conditions with an inert atmosphere.
Major Products: : Depending on the reaction type, the products include oxidized derivatives, reduced forms, or substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized as a building block in the synthesis of complex organic molecules.
Biology: : Acts as a probe to study enzyme-substrate interactions due to its unique structural properties.
Medicine: : Investigated for its potential as a therapeutic agent in various disorders due to its bioactive nature.
Industry: : Used in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The compound exerts its effects through specific interactions with biological targets. It binds to particular enzymes or receptors, modulating their activity. The fluorinated phenoxy group often plays a critical role in enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, like 4-[[2-(4-fluorophenoxy)methyl]aziridin-1-yl]methyl-1-methylpyrazole, it exhibits unique properties:
Unique Structure: : The presence of the 2-methylpyrazol group distinguishes it from other fluorophenoxy derivatives.
Enhanced Bioactivity: : Due to its specific substituents, it shows enhanced bioactivity in certain applications.
Similar Compounds
4-[[2-(4-Fluorophenoxy)methyl]aziridin-1-yl]methyl-1-methylpyrazole
4-[[2-(2-Methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl-1-methylpyrazole
This compound stands out due to its distinct chemical structure and multifaceted applications in scientific research and industry.
Eigenschaften
IUPAC Name |
4-[[2-[[4-fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-22-9-13(8-21-22)10-24-11-15(24)12-25-18-4-3-14(19)7-16(18)17-5-6-20-23(17)2/h3-9,15H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFOLTODVRZEKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=C(C=C(C=C3)F)C4=CC=NN4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2390323.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one](/img/structure/B2390324.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)
![5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)



![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2390336.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)

